![molecular formula C18H15N3O4 B2802732 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1170214-13-7](/img/structure/B2802732.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide” is a novel organoselenium compound incorporating a benzo[d][1,3]dioxole subunit . It is part of a class of compounds that have attracted interest due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Synthesis Analysis
The synthesis of this compound involves the incorporation of a benzo[d][1,3]dioxole subunit . The newly synthesized compounds have been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound has been studied using single crystal X-ray crystallographic results . The molecular geometry of the compound has also been reported .Scientific Research Applications
1. Medicinal Chemistry and Drug Design
Compounds structurally similar to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide are explored in medicinal chemistry for their potential therapeutic effects. For instance, certain acetamide derivatives have been synthesized and evaluated for their inhibitory effects on PI3Kα and mTOR, crucial pathways in cancer progression (Stec et al., 2011). Another study identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
2. Material and Corrosion Science
Certain acetamide derivatives, including those structurally related to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide, have been synthesized and assessed as corrosion inhibitors. These compounds have shown promise in protecting steel against corrosion in acidic and oil mediums, indicating their potential utility in industrial applications (Yıldırım & Cetin, 2008).
3. Pharmacology
Acetamide derivatives have been synthesized and investigated for various pharmacological activities. For example, KX2-391, an N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, was found to be a highly selective Src substrate binding site inhibitor with potential anticancer activities (Fallah-Tafti et al., 2011).
4. Antimicrobial and Antioxidant Research
Derivatives of acetamides have also been synthesized and evaluated for antimicrobial and antioxidant properties. Some compounds have demonstrated significant activity against bacteria and fungi, along with potent antioxidant activities, highlighting their potential in developing new therapeutic agents (Naraboli & Biradar, 2017).
Future Directions
The future directions for the research and development of this compound could involve further exploration of its potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, further studies could be conducted to understand its mechanism of action and to evaluate its safety and efficacy.
properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(20-10-12-3-5-19-6-4-12)9-14-8-16(25-21-14)13-1-2-15-17(7-13)24-11-23-15/h1-8H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWKXAWTJUEIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802650.png)

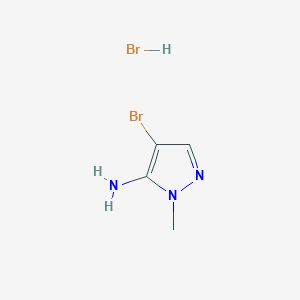
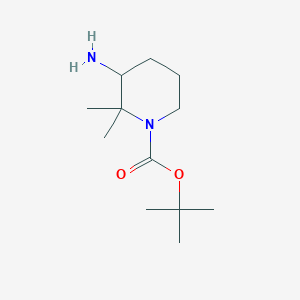

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2802655.png)
![1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2802656.png)
![2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide](/img/structure/B2802658.png)
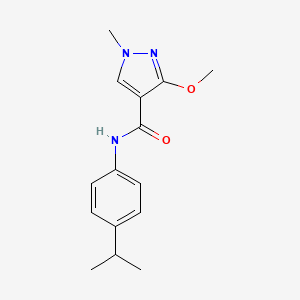
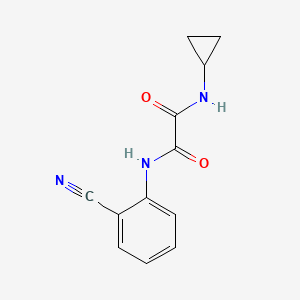
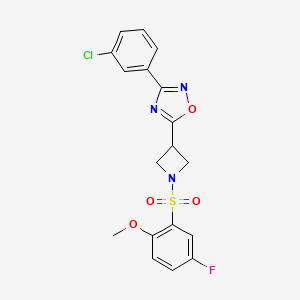
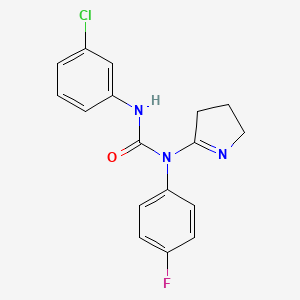
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2802672.png)